Urea, (4-methoxyphenethyl)-
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Overview
Description
“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .
Synthesis Analysis
The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .Molecular Structure Analysis
The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.Chemical Reactions Analysis
The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .Scientific Research Applications
Synthesis of Novel Phenolic Derivatives
Unsymmetrical urea derivatives, including Urea, (4-methoxyphenethyl)-, have shown significant roles in biological pathways such as neurotransmission and neuromodulation. These compounds are increasingly utilized in medicinal chemistry due to their tunable physicochemical and structural properties. A study by Özgeriş (2020) outlines the synthesis of novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines, showcasing the versatility of urea-based scaffolds in engaging key protein interactions (Özgeriş, 2020).
Development of Polyureas
Polyureas derived from 4-(4′-Methoxyphenyl)urazole have been synthesized and characterized, indicating potential applications in materials science. These novel polyureas exhibit unique properties, including inherent viscosities and thermal stability, suggesting their use in various industrial applications (Mallakpour, Hajipour, & Raheno, 2002).
Environmental Degradation of Herbicides
Research on the degradation of phenylurea herbicides by mixed populations of microorganisms from different soil types highlights the environmental impact and biodegradation potential of urea derivatives. This study provides insights into the microbial metabolism of substituted urea herbicides, contributing to our understanding of environmental pollution and remediation strategies (Ross & Tweedy, 1973).
Biosensor Development
The use of urea derivatives in developing biosensors demonstrates their potential in biomedical diagnostics. For instance, a hydrogel-based biosensor for urea detection has been reported, showcasing the application of urea derivatives in creating sensitive and selective sensors for industrial and biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)ethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 |
Source
|
Record name | Urea, (4-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (4-methoxyphenethyl)- | |
CAS RN |
13576-85-7 |
Source
|
Record name | Urea, (4-methoxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (4-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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